6-Methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrochloride
Description
6-Methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline hydrochloride is a decahydroquinoline derivative with a methyl substituent at the 6-position. The hydrochloride salt form enhances water solubility, making it suitable for pharmacological applications.
Properties
IUPAC Name |
6-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-8-4-5-10-9(7-8)3-2-6-11-10;/h8-11H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGUHENIXPFPJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)CCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrochloride is a compound belonging to the class of decahydroquinolines. This article explores its biological activities based on recent research findings. The focus will be on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₅H₂₄ClN
- Molecular Weight : 259.81 g/mol
- CAS Number : 39029-41-9
Research indicates that compounds with a decahydroquinoline structure exhibit various biological activities through several mechanisms:
- Inhibition of Phosphodiesterase (PDE) Enzymes :
- Anticancer Activity :
- Neuroprotective Effects :
Biological Activities
The biological activities of this compound can be summarized in the following table:
Case Studies
- Study on PDE10A Inhibition :
- Cytotoxicity Evaluation :
- Neuroprotective Potential :
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Chlorine and trifluoromethyl substituents in analogs enhance electronegativity and binding affinity to targets like ion channels or enzymes .
- Tetrahydro derivatives (e.g., 4-Chloro-5,6,7,8-tetrahydroquinoline) exhibit partial unsaturation, altering conformational flexibility compared to fully saturated decahydroquinolines .
Pharmacological Activity
Key Observations :
- Decahydroisoquinoline prodrugs (e.g., diethyl esters) exhibit enhanced bioavailability (e.g., 71% yield in diisobutyl ester synthesis) compared to parent diacids, suggesting similar strategies could apply to the target compound .
- LY382884 demonstrates receptor-subtype selectivity, emphasizing the impact of substituents (e.g., carboxyphenyl groups) on pharmacological specificity .
Key Observations :
- Chlorination byproducts (e.g., 3% overchlorinated impurities in tetrachlorodecane synthesis) highlight the need for precise reaction control in halogenated analogs .
- Esterification (e.g., thionyl chloride in methanol) is a viable route for improving solubility and bioavailability in decahydroisoquinoline prodrugs .
Q & A
Q. What are the optimal synthetic routes for 6-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline hydrochloride, and how can reaction yields be maximized?
The synthesis of decahydroquinoline derivatives typically involves catalytic hydrogenation of quinoline precursors or cyclization of substituted cyclohexenylamines. For 6-methyl derivatives, regioselective methylation at position 6 can be achieved using methyl iodide or dimethyl sulfate under basic conditions. Yield optimization requires careful control of reaction parameters:
- Catalyst selection : Palladium-on-carbon (Pd/C) or Raney nickel for hydrogenation .
- Temperature : Moderate heating (60–80°C) to avoid over-reduction or side reactions.
- Purification : Recrystallization from ethanol/water mixtures improves purity .
Q. How can the hygroscopic nature of 6-methyl-decahydroquinoline hydrochloride impact experimental reproducibility, and what storage conditions are recommended?
The hydrochloride salt’s hygroscopicity can lead to variable hydration states, altering molarity in solution-based assays. Mitigation strategies include:
- Storage : Desiccated containers with silica gel at –20°C.
- Handling : Use anhydrous solvents (e.g., dry DMSO) for dissolution.
- Characterization : Karl Fischer titration to quantify water content before use .
Q. What analytical techniques are most reliable for confirming the identity and purity of this compound?
- NMR spectroscopy : and NMR to verify methyl substitution at position 6 and decahydroquinoline backbone .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (CHClN) .
Advanced Research Questions
Q. How do tautomeric equilibria or zwitterionic forms of 6-methyl-decahydroquinoline hydrochloride influence its reactivity in nucleophilic substitution reactions?
The compound may exist in equilibrium between protonated (zwitterionic) and neutral forms, depending on pH. This impacts reactivity:
- Zwitterionic form : Stabilized at neutral pH, reducing nucleophilic attack at the nitrogen center.
- Neutral form : Dominant in basic conditions, enhancing nucleophilic substitution (e.g., alkylation).
Methodological approach : - pH titration with NMR : Monitor chemical shifts to identify dominant species .
- Kinetic studies : Compare reaction rates under buffered (pH 4–10) conditions .
Q. What strategies can resolve contradictory data in biological activity studies, such as varying IC50_{50}50 values across assays?
Discrepancies may arise from differences in:
Q. How can computational modeling predict the stereochemical stability of 6-methyl-decahydroquinoline hydrochloride in chiral environments?
- Molecular dynamics (MD) simulations : Assess conformational flexibility of the decahydroquinoline ring.
- Density Functional Theory (DFT) : Calculate energy barriers for ring inversion or methyl group rotation.
- Validation : Compare computational results with experimental - NOESY NMR data .
Methodological Challenges in Structural Characterization
Q. What crystallographic techniques are suitable for resolving polymorphic forms of this compound?
- Single-crystal X-ray diffraction (SCXRD) : Requires high-quality crystals grown via slow vapor diffusion (e.g., ether into dichloromethane).
- Powder XRD : Identify polymorphs by comparing experimental patterns with simulated data from SCXRD .
Q. How can researchers differentiate between isomeric impurities (e.g., 4a-methyl vs. 8a-methyl derivatives) during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
